vitamin H
Overview
Description
Vitamin H, also known as biotin or vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes within the body. It is a small, colorless compound that belongs to the family of vitamins known as the vitamin B complex. Biotin is composed of a ureido ring fused with a tetrahydrothiophene ring, and it contains a valeric acid substituent and a sulfur atom. This unique structure allows biotin to function as a coenzyme in many enzymatic reactions .
Mechanism of Action
Target of Action
The primary targets of the compound “5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid” are Streptavidin , Biotin/lipoyl attachment protein , Pyruvate carboxylase, mitochondrial , and Pyruvate carboxylase . These proteins play crucial roles in various biological processes, including metabolic pathways and enzymatic reactions.
Mode of Action
It is known to interact with its targets, potentially influencing their function and resulting in changes at the molecular level .
Result of Action
Given its interaction with key proteins, it is likely to have significant effects at the molecular and cellular levels .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its activity .
Biochemical Analysis
Biochemical Properties
5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is involved in several biochemical reactions. It interacts with enzymes such as pyruvate carboxylase and biotin/lipoyl attachment proteins . These interactions are crucial for the carboxylation of pyruvate to oxaloacetate, a key step in gluconeogenesis . The compound acts as a coenzyme for carboxylase enzymes, facilitating the transfer of carbon dioxide in various metabolic processes .
Cellular Effects
5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid influences various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with biotin-dependent carboxylases affects the regulation of genes involved in fatty acid synthesis and amino acid metabolism . Additionally, it impacts cellular energy production by participating in the citric acid cycle .
Molecular Mechanism
At the molecular level, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid exerts its effects through binding interactions with biotin-dependent enzymes . It acts as a coenzyme, facilitating the carboxylation reactions essential for metabolic processes . The compound’s binding to carboxylase enzymes enhances their activity, leading to increased production of key metabolic intermediates . This interaction also influences gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions, allowing for sustained biochemical activity . Prolonged exposure to high temperatures or extreme pH levels can lead to degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid vary with different dosages in animal models. At low doses, the compound enhances metabolic activity and supports normal cellular function . At high doses, it can cause toxic effects, including disruption of cellular metabolism and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve optimal biochemical activity without adverse effects .
Metabolic Pathways
5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and acetyl-CoA carboxylase, playing a crucial role in gluconeogenesis and fatty acid synthesis . The compound’s involvement in these pathways affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its biochemical effects . The compound’s distribution is essential for its role in metabolic processes, ensuring that it reaches the target enzymes and pathways .
Subcellular Localization
The subcellular localization of 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is critical for its activity and function. The compound is directed to specific compartments, such as mitochondria and the cytoplasm, where it interacts with target enzymes . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin can be synthesized through several chemical routes. One common method involves the condensation of a thiophene derivative with a ureido compound. The reaction typically requires the presence of a strong base, such as potassium hydroxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of biotin often involves microbial fermentation. Certain bacteria and yeast strains are capable of synthesizing biotin, and these microorganisms are cultivated in large bioreactors. The biotin is then extracted and purified from the fermentation broth. This method is considered more environmentally friendly and sustainable compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Biotin undergoes various chemical reactions, including carboxylation, oxidation, and reduction. As a coenzyme, biotin is primarily involved in carboxylation reactions, where it facilitates the addition of a carboxyl group to substrates .
Common Reagents and Conditions: In carboxylation reactions, biotin acts as a cofactor for carboxylase enzymes. These reactions typically require the presence of adenosine triphosphate (ATP) and bicarbonate ions. The biotin-carboxyl carrier protein complex is formed, which then serves as the substrate for the carboxylases .
Major Products Formed: The major products formed from biotin-dependent carboxylation reactions include oxaloacetate, malonyl-CoA, and methylcrotonyl-CoA. These products are essential intermediates in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism .
Scientific Research Applications
Biotin has a wide range of applications in scientific research, including:
Chemistry: Biotin is used as a coenzyme in various biochemical assays to study enzyme kinetics and metabolic pathways.
Biology: Biotinylation, the process of attaching biotin to proteins or nucleic acids, is commonly used in molecular biology for labeling and detection purposes.
Medicine: Biotin supplements are used to treat biotin deficiency, which can lead to symptoms such as hair loss, skin rashes, and neurological disorders.
Industry: Biotin is used in the production of cosmetics, food additives, and animal feed.
Comparison with Similar Compounds
Biotin is unique among the B vitamins due to its role as a coenzyme in carboxylation reactions. Similar compounds include other B vitamins such as thiamine (vitamin B1), riboflavin (vitamin B2), and niacin (vitamin B3). While these vitamins also function as coenzymes, they are involved in different types of enzymatic reactions. For example, thiamine is a coenzyme for decarboxylation reactions, riboflavin is involved in oxidation-reduction reactions, and niacin functions as a coenzyme in redox reactions .
Properties
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJHBAHKTGYVGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859030 | |
Record name | 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58-85-5, 5652-41-5, 57378-70-8 | |
Record name | biotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | biotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl}pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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